molecular formula C11H9NO2 B1507219 8-Methylquinoline-7-carboxylic acid CAS No. 204782-99-0

8-Methylquinoline-7-carboxylic acid

Cat. No. B1507219
Key on ui cas rn: 204782-99-0
M. Wt: 187.19 g/mol
InChI Key: NBITZNUMCXMLHB-UHFFFAOYSA-N
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Patent
US08119807B2

Procedure details

A mixture of 3-amino-2-methylbenzoic acid (18) (6.1 g, 39.7 mmol), arsenic acid (7.4 g, 52.3 mmol), and glycerol (5.8 mL, 79.4 mmol) in sulfuric acid (9 mL) was heated at 160° C. for 5 hours. The reaction mixture was cooled to room temperature and diluted with water. The mixture was filtered through a bed of celite and the filtrate was adjusted with 2 M NaOH to pH˜6. The aqueous layer was extracted numerous times with chloroform/isopropanol. The pooled organic layers were removed under vacuum. The solid residue was triturated with chloroform. The mixture was to filtered, and the solid was washed with hexane and dried under high vacuum to give 8-methylquinoline-7-carboxylic acid (19) 3.86 g (20.6 mmol, 52% yield).
Name
3-amino-2-methylbenzoic acid
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
7.4 g
Type
reactant
Reaction Step One
Quantity
5.8 mL
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC1NC(C)=C([CH:7]([C:9]2[CH:10]=[CH:11][CH:12]=[C:13]3[C:18]=2[N:17]=[CH:16][CH:15]=[CH:14]3)C)N=1.[As](=O)(O)(O)[OH:21].OCC([CH2:29][OH:30])O>S(=O)(=O)(O)O.O>[CH3:7][C:9]1[C:10]([C:29]([OH:30])=[O:21])=[CH:11][CH:12]=[C:13]2[C:18]=1[N:17]=[CH:16][CH:15]=[CH:14]2

Inputs

Step One
Name
3-amino-2-methylbenzoic acid
Quantity
6.1 g
Type
reactant
Smiles
CC=1NC(=C(N1)C(C)C=1C=CC=C2C=CC=NC12)C
Name
Quantity
7.4 g
Type
reactant
Smiles
[As](O)(O)(O)=O
Name
Quantity
5.8 mL
Type
reactant
Smiles
OCC(O)CO
Name
Quantity
9 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a bed of celite
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted numerous times with chloroform/isopropanol
CUSTOM
Type
CUSTOM
Details
The pooled organic layers were removed under vacuum
CUSTOM
Type
CUSTOM
Details
The solid residue was triturated with chloroform
FILTRATION
Type
FILTRATION
Details
to filtered
WASH
Type
WASH
Details
the solid was washed with hexane
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Name
Type
product
Smiles
CC=1C(=CC=C2C=CC=NC12)C(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 20.6 mmol
AMOUNT: MASS 3.86 g
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 51.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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